molecular formula C21H18O4 B13742386 2-Hydroxy-4-(2-phenoxyethoxy)benzophenone CAS No. 21112-68-5

2-Hydroxy-4-(2-phenoxyethoxy)benzophenone

Cat. No.: B13742386
CAS No.: 21112-68-5
M. Wt: 334.4 g/mol
InChI Key: KRAXDLMUOHFJBZ-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(2-phenoxyethoxy)benzophenone is a chemical compound with the molecular formula C21H18O4. It is a derivative of benzophenone, characterized by the presence of hydroxy and phenoxyethoxy groups attached to the benzophenone core. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-(2-phenoxyethoxy)benzophenone typically involves the reaction of 2-hydroxybenzophenone with 2-phenoxyethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to a temperature of around 100-120°C for several hours to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-(2-phenoxyethoxy)benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(2-phenoxyethoxy)benzophenone involves its ability to absorb ultraviolet (UV) radiation, thereby protecting materials and biological tissues from UV-induced damage. The compound acts by absorbing UV light and dissipating the energy as heat, preventing the formation of harmful free radicals . Additionally, its antioxidant properties contribute to its protective effects by neutralizing reactive oxygen species (ROS) and reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-4-(2-phenoxyethoxy)benzophenone is unique due to its specific combination of hydroxy and phenoxyethoxy groups, which confer distinct chemical and physical properties. This combination enhances its ability to absorb UV radiation and provides additional stability and solubility compared to other benzophenone derivatives .

Properties

CAS No.

21112-68-5

Molecular Formula

C21H18O4

Molecular Weight

334.4 g/mol

IUPAC Name

[2-hydroxy-4-(2-phenoxyethoxy)phenyl]-phenylmethanone

InChI

InChI=1S/C21H18O4/c22-20-15-18(25-14-13-24-17-9-5-2-6-10-17)11-12-19(20)21(23)16-7-3-1-4-8-16/h1-12,15,22H,13-14H2

InChI Key

KRAXDLMUOHFJBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OCCOC3=CC=CC=C3)O

Origin of Product

United States

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